1-Methyl-4-piperidinemethanol is an organic compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. It is classified as a piperidine derivative, characterized by a piperidine ring with a methyl group and a hydroxymethyl group attached to it. The compound is known for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. Its structural formula indicates the presence of one nitrogen atom within the piperidine ring, contributing to its basicity and reactivity in various
Specific reaction pathways may vary based on the conditions and reagents used, but these general types of reactions highlight the compound's versatility in organic synthesis .
The biological activity of 1-Methyl-4-piperidinemethanol has been explored in various studies, particularly for its potential pharmacological properties. It has been noted for:
Several methods exist for synthesizing 1-Methyl-4-piperidinemethanol:
Each method has its advantages and limitations concerning yield, purity, and environmental impact .
1-Methyl-4-piperidinemethanol finds applications in various fields:
Several compounds share structural similarities with 1-Methyl-4-piperidinemethanol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Ethylpiperidin-4-ylmethanol | 90226-87-2 | 1.00 |
4-Methylpiperidin-4-ylmethanol | 297172-16-8 | 0.96 |
4-Piperidinmethanol | 7583-53-1 | 0.92 |
2-Piperidinmethanol | 622-26-4 | 0.88 |
These compounds exhibit similar functional groups and ring structures but may differ significantly in their biological activity and applications. The uniqueness of 1-Methyl-4-piperidinemethanol lies in its specific combination of methyl and hydroxymethyl groups attached to the piperidine ring, which influences its reactivity and potential therapeutic effects .
1-Methyl-4-piperidinemethanol is an organic compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is (1-methylpiperidin-4-yl)methanol [2] [3] [4]. The compound is registered under Chemical Abstracts Service number 20691-89-8 [1] [2] [3].
The structural framework consists of a six-membered piperidine ring with two key substituents: a methyl group attached to the nitrogen atom at position 1, and a hydroxymethyl group attached to the carbon atom at position 4 [2] [3] [4]. The Simplified Molecular Input Line Entry System representation is CN1CCC(CC1)CO, while the International Chemical Identifier Key is KJZLJGZZDNGGCA-UHFFFAOYSA-N [2] [3] [4].
The compound is cataloged in the PubChem database as compound identification number 271971 [2] [3] [5] and has the MDL number MFCD03411903 [2] [3] [6]. The molecular structure contains one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen atom and the hydroxyl group) [2] [3] [4].
Parameter | Value | Reference |
---|---|---|
IUPAC Name | (1-methylpiperidin-4-yl)methanol | [2] [3] [4] |
SMILES | CN1CCC(CC1)CO | [2] [3] [4] |
InChI Key | KJZLJGZZDNGGCA-UHFFFAOYSA-N | [2] [3] [4] |
PubChem CID | 271971 | [2] [3] [5] |
MDL Number | MFCD03411903 | [2] [3] [6] |
Hydrogen Bond Donors | 1 (OH group) | [2] [3] [4] |
Hydrogen Bond Acceptors | 2 (N atom and OH group) | [2] [3] [4] |
Rotatable Bonds | 1 (C-OH bond) | [2] [3] [4] |
Polar Surface Area | Moderate due to N and OH groups | [2] [3] [4] |
1-Methyl-4-piperidinemethanol exists as a clear liquid under standard conditions [1] [2] [3]. The compound exhibits a colorless to pale yellow appearance, with some sources describing it as having a pale yellow tint [1] [2] [3] [7] [8]. The liquid nature of this compound at room temperature is consistent with its molecular weight and functional group composition.
The boiling point of 1-Methyl-4-piperidinemethanol has been reported with some variation in the literature. Under reduced pressure conditions, the compound boils at 108°C at 10 mmHg [1] [7] [9]. At standard atmospheric pressure, the boiling point is reported as 200°C [9]. The flash point, which represents the lowest temperature at which the compound can form an ignitable mixture with air, is 110°C [1] [8] [10].
The density of 1-Methyl-4-piperidinemethanol at 25°C ranges from 0.980 to 0.981 g/mL [1] [3] [9]. The specific gravity, which is the ratio of the density of the compound to the density of water at the same temperature, is reported as 0.98 [3] [9]. These values indicate that the compound is less dense than water, which is consistent with its organic nature and molecular composition.
The refractive index of 1-Methyl-4-piperidinemethanol is 1.476 [1] [8] [10]. This optical property provides information about how light propagates through the compound and is useful for identification and quality control purposes. The refractive index value is consistent with organic compounds containing nitrogen and oxygen heteroatoms.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₅NO | [1] [2] [3] |
Molecular Weight (g/mol) | 129.20 | [1] [2] [3] |
CAS Number | 20691-89-8 | [1] [2] [3] |
Physical State | Liquid | [1] [2] [3] |
Appearance | Clear liquid | [1] [2] [3] |
Color | Colorless to pale yellow | [1] [2] [3] [7] [8] |
Density (g/mL) | 0.980-0.981 | [1] [3] [9] |
Boiling Point (°C) | 108°C/10mmHg (lit.) / 200°C | [1] [7] [9] |
Flash Point (°C) | 110°C | [1] [8] [10] |
Refractive Index | 1.476 | [1] [8] [10] |
Melting Point (°C) | 29-31°C | [3] [9] |
Specific Gravity | 0.98 | [3] [9] |
Vapor Pressure (mmHg at 25°C) | 0.159 | [7] [8] |
pKa (predicted) | 14.94±0.10 | [1] [8] [10] |
Storage Conditions | Inert atmosphere, room temperature | [1] [11] [12] |
1-Methyl-4-piperidinemethanol contains two primary functional groups: a tertiary amine and a primary alcohol [15]. The presence of these functional groups determines the compound's reactivity profile and chemical behavior. The tertiary amine nitrogen provides basicity and nucleophilicity, while the primary alcohol group offers sites for various chemical transformations.
The hydroxyl group in 1-Methyl-4-piperidinemethanol undergoes typical alcohol reactions [15]. The primary alcohol functionality can be oxidized to form aldehydes under mild oxidizing conditions or carboxylic acids under more vigorous conditions [15]. The hydroxyl group can also participate in esterification reactions with carboxylic acids or acid chlorides to form esters [15]. Additionally, the compound can undergo etherification reactions with alkyl halides or alkyl sulfonates to form ethers [15].
The N-methyl piperidine ring system provides significant basicity and nucleophilicity to the molecule [15]. The predicted pKa value of 14.94±0.10 indicates strong basic character [1] [8] [10], which is characteristic of tertiary amines. The nitrogen atom can participate in various reactions, including alkylation and acylation reactions [15]. The ring system also contributes to the compound's conformational properties and overall molecular stability.
1-Methyl-4-piperidinemethanol exhibits sensitivity to air and requires storage under inert atmosphere conditions [16] [17]. The compound is stable under normal storage conditions when kept at room temperature and protected from air exposure [12] [18] [16]. The hydroxyl group is susceptible to oxidation under oxidizing conditions, which necessitates careful handling and storage [15]. The compound is miscible with water due to its hydroxyl group and nitrogen basicity, allowing for hydrogen bonding interactions [12].
Property | Description | Reference |
---|---|---|
Functional Groups | Tertiary amine, primary alcohol | [15] |
Hydroxyl Group Reactivity | Undergoes typical alcohol reactions: oxidation to aldehydes/ketones, esterification, etherification | [15] |
N-Methyl Group Reactivity | N-methyl piperidine ring provides basicity and nucleophilicity | [15] |
Basicity (pKa) | Predicted pKa of 14.94±0.10 indicates strong basicity | [1] [8] [10] |
Oxidation Susceptibility | Hydroxyl group susceptible to oxidation under oxidizing conditions | [15] |
Stability in Air | Sensitive to air; requires inert atmosphere storage | [16] [17] |
Stability in Water | Miscible with water due to hydroxyl group and nitrogen basicity | [12] |
Thermal Stability | Stable under normal conditions; avoid high temperatures | [12] [18] [16] |
The piperidine ring in 1-Methyl-4-piperidinemethanol can adopt various conformations, with the chair conformation being generally preferred [19] [20] [21]. The six-membered saturated heterocycle exhibits typical conformational behavior similar to cyclohexane, with chair, boat, twist boat, and half boat conformations being possible [19] [20] [22]. Under normal conditions, the chair conformation is energetically favored due to minimized steric interactions and optimal bond angles [19] [20] [21].
The chair conformation is characterized by typical carbon-carbon-carbon-carbon torsion angles of approximately 60° [19] [23] [24]. The ring exhibits normal puckering with a puckering parameter Q of approximately 0.57 Å [21] [23] [25], which is consistent with well-defined chair conformations observed in similar piperidine derivatives [21] [23] [25]. The endocyclic torsion angles typically range from 45° to 60° [23] [24] [26].
Boat conformations become accessible under certain conditions, particularly when substituents create steric hindrance or when the molecule is part of a larger rigid framework [19] [20] [22]. The interconversion between chair and boat forms provides moderate conformational flexibility [19] [20] [27], allowing the molecule to adopt conformations that minimize steric interactions with neighboring groups or biological targets.
The hydroxymethyl group attached to the 4-position of the piperidine ring can adopt either axial or equatorial orientations [28] [20] [29]. The equatorial orientation is generally favored for substituents due to reduced steric interactions [28] [20] [30]. However, the specific orientation depends on the overall conformational energy landscape and potential intramolecular interactions.
The N-methyl group typically adopts an equatorial position to minimize steric interactions [28] [20] [29]. The spatial arrangement of these substituents influences the molecule's overall three-dimensional structure and affects its interactions with biological targets or other molecules [20] [29]. The hydroxymethyl group's orientation can affect the compound's ability to form hydrogen bonds and participate in specific molecular recognition events.
Conformational Feature | Description | Reference |
---|---|---|
Piperidine Ring Conformation | Six-membered saturated heterocycle with nitrogen | [19] [20] [21] |
Preferred Ring Form | Chair conformation is generally preferred | [19] [20] [21] |
Chair Conformation Angles | Typical C-C-C-C torsion angles ~60° in chair form | [19] [23] [24] |
Boat Conformation Possibility | Boat forms possible under certain conditions | [19] [20] [22] |
Hydroxymethyl Group Orientation | Hydroxymethyl group can adopt axial or equatorial positions | [28] [20] [29] |
N-Methyl Group Position | N-methyl group typically equatorial | [28] [20] [29] |
Ring Puckering | Ring exhibits normal puckering with Q~0.57 Å | [21] [23] [25] |
Torsion Angles (typical) | Endocyclic torsion angles 45-60° | [23] [24] [26] |
Axial vs Equatorial Preference | Equatorial orientation generally favored for substituents | [28] [20] [30] |
Conformational Flexibility | Moderate flexibility with chair-boat interconversion | [19] [20] [27] |
Irritant